2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4/c1-17-8-6-13-23(18(17)2)36-26-25-30-31(27(34)32(25)22-12-5-4-11-21(22)29-26)16-24(33)28-15-19-9-7-10-20(14-19)35-3/h4-14H,15-16H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCJNWYJFZDPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC(=CC=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazoloquinoxaline core, followed by the introduction of the dimethylphenoxy and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactions, ensuring safety, and minimizing waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a broad spectrum of biological activities which can be categorized as follows:
Anticancer Activity
Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. Its mechanism of action primarily involves DNA intercalation, which disrupts the normal functioning of cancer cells. The compound's ability to induce apoptosis in cancer cells has been documented in several studies .
Antimicrobial Properties
There are indications that the compound possesses antimicrobial activity. Studies suggest that it can inhibit the growth of certain bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
The compound has been shown to interact with various enzymes and receptors within biological systems. This interaction may lead to the modulation of biochemical pathways relevant to disease processes, particularly in cancer and microbial infections .
Synthesis and Derivatives
The synthesis of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide typically involves several key steps:
- Formation of the triazoloquinoxaline core through cyclization reactions.
- Introduction of the phenoxy group via substitution reactions.
- Final acetylation to yield the target compound.
Various derivatives have been synthesized to enhance specific biological activities or to improve pharmacokinetic properties. These modifications often involve changes to the aromatic substituents or alterations in the functional groups attached to the core structure.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound on human breast cancer cell lines. Results showed a dose-dependent reduction in cell viability with significant induction of apoptosis markers observed at higher concentrations.
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition of bacterial growth at concentrations as low as 10 µg/mL.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs share acetamide and heterocyclic motifs but differ in substituents and core frameworks, leading to variations in physicochemical and pharmacological properties.
Physicochemical Properties
- Lipophilicity: The target compound’s 2,3-dimethylphenoxy and 3-methoxyphenyl groups likely increase logP compared to simpler analogs like 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide (logP ~2.5) .
- Solubility : Morpholine-containing derivatives () show enhanced aqueous solubility due to the polar morpholine ring , whereas the target compound’s solubility may rely on the methoxyphenyl group.
Biological Activity
The compound 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide (CAS Number: 1189954-50-4) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 483.5 g/mol. The structure features a triazole and quinoxaline moiety that are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the triazole ring through cyclization reactions. The methods often utilize various reagents and solvents to achieve high yields and purity. The synthetic pathway can be summarized as follows:
- Formation of Triazole : Reacting appropriate precursors with azides or other nitrogen sources.
- Quinoxaline Formation : Utilizing condensation reactions to form the quinoxaline core.
- Final Coupling : Attaching the acetamide group to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the triazole and quinoxaline classes. For instance, related compounds have shown significant cytotoxic effects against breast cancer cell lines such as MDA-MB-231. These studies indicate that modifications in the side chains can enhance the activity through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Activity | Mechanism | Reference |
|---|---|---|---|
| 8i | High cytotoxicity against MDA-MB-231 | Induces apoptosis via PARP-1 inhibition | |
| F842-0854 | Potential anti-breast cancer agent | Dual inhibition of PARP-1 and EGFR |
The mechanism underlying the biological activity of this compound is believed to involve:
- Inhibition of Key Enzymes : Similar compounds have demonstrated inhibition of PARP-1 and EGFR pathways, which are crucial in cancer proliferation.
- Induction of Apoptosis : Evidence suggests that treatment leads to upregulation of pro-apoptotic factors (e.g., P53, Bax) while downregulating anti-apoptotic factors (e.g., Bcl2), promoting cell death in cancerous cells.
Case Studies
A notable case study involved testing derivatives of this compound against various cancer cell lines. One derivative exhibited a significant decrease in cell viability at concentrations as low as 10 μM, with a calculated IC50 value indicating potent activity compared to standard treatments like Erlotinib.
Table: Comparative IC50 Values
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions, starting with the formation of the triazoloquinoxaline core. Key steps include:
- Cyclization : Using hydrogen peroxide oxidation to convert thiourea intermediates to urea derivatives (e.g., 2,4-dioxo-1,4-dihydroquinazolin-3-yl acetic acid) .
- Coupling reactions : Activation of carboxylic acids with carbonyldiimidazole (CDI) for amide bond formation with substituted acetamides .
- Characterization : Confirm intermediates via NMR, IR, and mass spectrometry. For example, TLC monitoring (as in ) ensures reaction completion.
Q. How should solubility and stability be managed during in vitro assays?
Q. What preliminary biological screening methods are recommended?
- Anticonvulsant/neuroactivity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents, as seen in related quinazolinone derivatives .
- Antimicrobial assays : Perform broth microdilution tests against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Catalyst selection : Palladium on carbon (Pd/C) under hydrogen atmosphere enhances reduction efficiency (e.g., ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate synthesis) .
- Reaction conditions : Optimize reflux time (4–10 hours) and solvent choice (e.g., absolute ethanol with glacial acetic acid for cyclization) .
Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography)?
Q. What strategies mitigate toxicity risks during in vivo studies?
Q. How can computational tools predict biological targets or metabolic pathways?
- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding affinities for kinases or GPCRs.
- ADMET prediction : Use tools like SwissADME to assess permeability, cytochrome P450 interactions, and bioavailability .
Methodological Challenges and Solutions
8. Designing experiments to validate dual biological activity (e.g., anticonvulsant and anticancer):
- In vitro models : Combine MTT assays (cancer cell lines) with patch-clamp electrophysiology (ion channel modulation).
- Data integration : Use statistical tools (e.g., ANOVA) to correlate structural features (e.g., methoxy groups) with activity .
9. Addressing low reproducibility in synthetic batches:
- Quality control : Standardize reagent purity (e.g., ≥95% by HPLC) and reaction monitoring (e.g., in-situ FTIR for real-time tracking).
- Byproduct analysis : Employ LC-MS to identify impurities and adjust stoichiometry .
10. Evaluating the impact of substituents on pharmacokinetics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
